molecular formula C3H6O B1205548 Oxetane CAS No. 503-30-0

Oxetane

Cat. No. B1205548
CAS RN: 503-30-0
M. Wt: 58.08 g/mol
InChI Key: AHHWIHXENZJRFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane-containing compounds involves various strategies, including cyclization, addition, oxidation, reduction, elimination, and protection/deprotection reactions. These methodologies have been effectively utilized in the total synthesis of important natural products that contain the oxetane ring as a core element. Such natural products include taxol, (±)-merrilactone A, (±)-oxetin, L-oxetanocin, and (+)-(Z)-laureatin, highlighting the oxetane ring's significance in complex molecular architectures (A. Mahal, 2015).

Molecular Structure Analysis

The oxetane ring is characterized by its strained four-membered cyclic structure, containing one oxygen atom and three carbon atoms. This structural feature imparts unique chemical reactivity and physical properties to oxetane-containing compounds, enabling their application in various synthetic transformations and the development of materials with novel properties.

Chemical Reactions and Properties

Oxetane's chemical reactivity is largely influenced by the ring strain associated with its four-membered ring structure. This strain makes oxetane a reactive intermediate in organic synthesis, capable of undergoing ring-opening reactions under the influence of nucleophiles. The reactivity of oxetane can be modulated through various functionalizations, providing a pathway to a wide range of derivatives with diverse chemical properties.

Physical Properties Analysis

The physical properties of oxetane and its derivatives, such as boiling point, melting point, and solubility, are crucial for their application in different fields. These properties are influenced by the molecular structure of the oxetane ring and its substituents, affecting the compound's behavior in chemical reactions and its application in material science.

Chemical Properties Analysis

Oxetane's chemical properties, including its reactivity towards various chemical reagents, stability under different conditions, and ability to form stable derivatives, make it a valuable component in the synthesis of complex organic molecules. The oxetane ring can act as a synthetically versatile intermediate, facilitating the introduction of functional groups and the construction of molecular complexity.

Scientific Research Applications

Oxetane as a Bioisostere

Oxetane is widely recognized in drug discovery for its role as a bioisostere for the geminal dimethyl group and the carbonyl group. This makes oxetane a valuable component in the development of drug molecules, providing a means to enhance physicochemical properties of the compounds. A notable example is the synthesis of substituted 3-aminooxetanes, showcasing the versatility of oxetane in generating structurally diverse compounds, which is essential for drug discovery (Hamzik & Brubaker, 2010).

Modification of Physicochemical Properties

Oxetane is instrumental in modifying physicochemical properties of small molecules, particularly in medicinal chemistry. It's been used to alter solubility, lipophilicity, metabolic stability, and conformational preferences of drug molecules. For example, replacing gem-dimethyl or carbonyl groups with oxetane can significantly change a molecule's aqueous solubility and metabolic degradation rate (Wuitschik et al., 2010).

Stability Enhancement in Pharmaceuticals

In pharmaceuticals, oxetane analogs of drugs like thalidomide and lenalidomide have been synthesized, showing similar in vitro properties to the parent drugs but with distinct advantages in human plasma stability. This opens the potential for creating more stable drug formulations with limited in vivo metabolism, blocking racemization, and altering teratogenicity (Burkhard et al., 2013).

Synthesis of Heterocyclic Compounds

Oxetanes serve as valuable intermediates in organic synthesis, especially in constructing heterocyclic systems. Techniques like ring expansion, ring opening, and C-2 functionalization have been employed to create a variety of heterocyclic structures using oxetanes, showcasing their significance in synthetic chemistry (Malapit & Howell, 2015).

Protein Modification

In protein chemistry, oxetanes have been used for the site-selective modification of proteins, such as through alkylation of cysteine. This method has broad applicability, including in the development of therapeutic antibodies and drug formulations, by introducing novel handles and reactivity modes while maintaining the intrinsic activity of proteins (Boutureira et al., 2017).

DNA Repair Mechanisms

Oxetane has been studied in the context of DNA repair, specifically in the enzymatic repair of DNA lesions by 6-4 DNA photolyases. Synthesized DNA hairpin model compounds containing oxetanes have been used to investigate the electron transfer processes in DNA repair mechanisms, contributing to our understanding of cellular repair processes (Breeger et al., 2006).

Safety And Hazards

  • Toxicity : Toxicity data varies, so individual compounds should be assessed .

Future Directions

  • Biological Studies : Investigate specific biological activities of oxetane-containing compounds .

properties

IUPAC Name

oxetane
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InChI

InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2
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InChI Key

AHHWIHXENZJRFG-UHFFFAOYSA-N
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Canonical SMILES

C1COC1
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Molecular Formula

C3H6O
Record name 1,3-PROPYLENE OXIDE
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Related CAS

25722-06-9
Record name Polyoxetane
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DSSTOX Substance ID

DTXSID8025969
Record name 1,3-Propylene oxide
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Molecular Weight

58.08 g/mol
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Physical Description

1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO]
Record name 1,3-PROPYLENE OXIDE
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Boiling Point

122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg
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Record name 1,3-EPOXYPROPANE
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Flash Point

-19 °F (NTP, 1992), -28 °C
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible.
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Density

0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C
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Vapor Pressure

324.0 [mmHg], 324 mm Hg @ 25 °C
Record name Oxetane
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Product Name

Oxetane

Color/Form

Oil

CAS RN

503-30-0
Record name 1,3-PROPYLENE OXIDE
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Record name Oxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Oxetane
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Oxetane
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Oxetane
Reactant of Route 5
Oxetane
Reactant of Route 6
Oxetane

Citations

For This Compound
21,800
Citations
M D'Auria, R Racioppi - Molecules, 2013 - mdpi.com
The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane. In this review the mechanism of the reaction is …
Number of citations: 84 www.mdpi.com
V Vil, AO Terent'ev, AAA Al Quntar… - Applied microbiology …, 2019 - Springer
Cyclobutanes containing one oxygen atom in a molecule are called oxetane-containing compounds (OCC). More than 600 different OCC are found in nature; they are produced by …
Number of citations: 28 link.springer.com
B Ghosh, MW Urban - Science, 2009 - science.org
Polyurethanes have many properties that qualify them as high-performance polymeric materials, but they still suffer from mechanical damage. We report the development of …
Number of citations: 754 www.science.org
P Luger, J Buschmann - Journal of the American Chemical …, 1984 - ACS Publications
… are known which clearly showed the oxetane ring to be nonplanar in the … oxetane to see whether or not thenonplanarity is caused by substituent influences. Here we report the oxetane …
Number of citations: 59 pubs.acs.org
M Wang, B Cornett, J Nettles, DC Liotta… - The Journal of organic …, 2000 - ACS Publications
… The four-membered D-ring, an oxetane, is one of four … characteristics considered responsible for oxetane function: (1) … analogues demonstrates that the oxetane ring clearly operates by …
Number of citations: 121 pubs.acs.org
JV Crivello - Journal of Polymer Science Part A: Polymer …, 2014 - Wiley Online Library
… The corresponding 3,3-disubstituted oxetane monomers do … relatively slow development of oxetane technology relative to … 3,3-disubstituted oxetane monomers and oxetane functional …
Number of citations: 49 onlinelibrary.wiley.com
NH Powell, GJ Clarkson, R Notman, P Raubo… - Chemical …, 2014 - pubs.rsc.org
A new class of peptidomimetic is reported in which one of the amide CO bonds of the peptide backbone is replaced by an oxetane ring. They are synthesised by conjugate addition of …
Number of citations: 54 pubs.rsc.org
S Roesner, GJ Saunders, I Wilkening, E Jayawant… - Chemical …, 2019 - pubs.rsc.org
… evidence that oxetane modification induces a turn in … oxetane, with the flexibility of the ring reduced and a new intramolecular H-bond established. Finally, we incorporated an oxetane …
Number of citations: 33 pubs.rsc.org
TR Hoye, WS Richardson - The Journal Of Organic Chemistry, 1989 - ACS Publications
… diastereomer of the bicyclic oxetane which should be available via … opening of the 2,4-disubstituted oxetane ring in 3nat C(5), … be possible to use the exo oxetane isomer 3x in a slightly …
Number of citations: 56 pubs.acs.org
Y Wen, H Mo, B Tan, X Lu, B Wang, N Liu - European Polymer Journal, 2023 - Elsevier
… The latest research progresses of oxetane energetic binders are reviewed in this paper, … six kinds of oxetane based energetic monomers which have been extensively studied (oxetane …
Number of citations: 1 www.sciencedirect.com

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